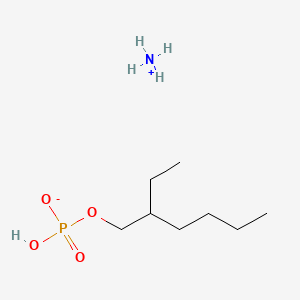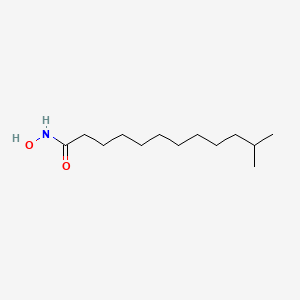
Ammonium 2-ethylhexyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2-ethylhexyl hydrogen phosphate is an organophosphorus compound with the chemical formula C₁₆H₃₅O₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphate group bonded to a 2-ethylhexyl group and an ammonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-ethylhexyl hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction is continued for an additional 0.5-2 hours. The temperature is then raised to 40-70°C, and the reaction is allowed to proceed for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-ethylhexyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Substitution: Various alkylating agents or arylating agents can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Alkyl or aryl substituted phosphates.
Scientific Research Applications
Ammonium 2-ethylhexyl hydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium 2-ethylhexyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Ammonium 2-ethylhexyl hydrogen phosphate is unique due to the presence of the ammonium ion, which imparts distinct physicochemical properties compared to its analogs. This compound exhibits different solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be effective .
Properties
CAS No. |
85222-97-5 |
|---|---|
Molecular Formula |
C8H22NO4P |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
azanium;2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);1H3 |
InChI Key |
AUZYDJMRJRSCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)[O-].[NH4+] |
Related CAS |
85909-58-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















